molecular formula C20H15FN2O2S B3629551 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3629551
M. Wt: 366.4 g/mol
InChI Key: PRNMYZHREGOFFE-UHFFFAOYSA-N
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Description

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a fluorophenyl group, a furan ring, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and furan derivatives, which are then subjected to a series of reactions including nucleophilic substitution, cyclization, and oxidation to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl and furan groups may interact with biological macromolecules, influencing their function. The dihydroquinazolinone core can modulate the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

Compared to similar compounds, 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can enhance drug efficacy and stability.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-15-6-3-5-14(11-15)13-26-20-22-18-9-2-1-8-17(18)19(24)23(20)12-16-7-4-10-25-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNMYZHREGOFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(FURAN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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